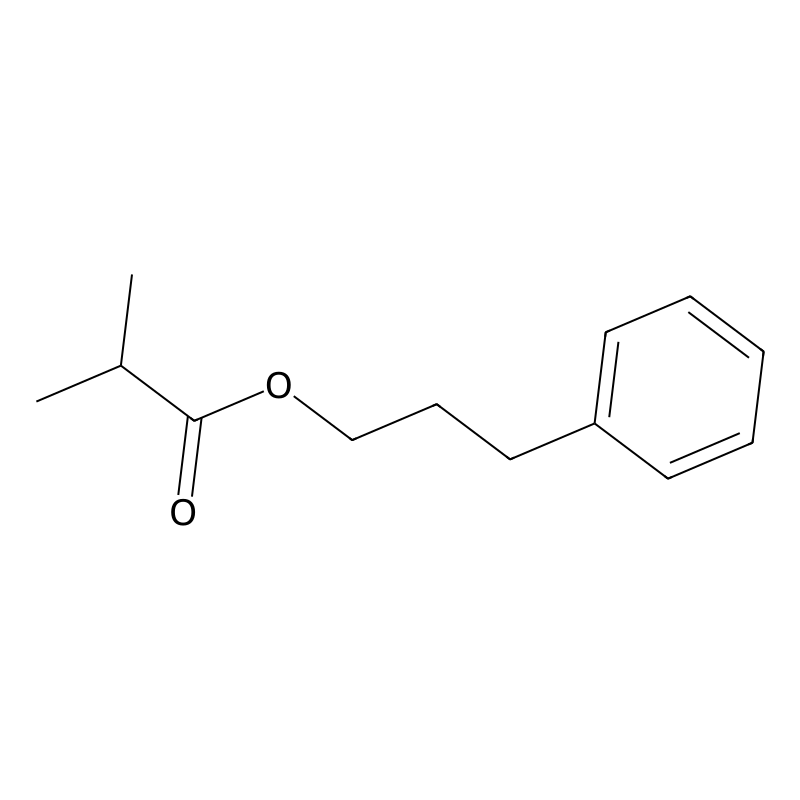3-Phenylpropyl isobutyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
insoluble in water; soluble in oils
miscible (in ethanol)
Synonyms
Canonical SMILES
Occurrence and Natural Sources:
-Phenylpropyl isobutyrate is a naturally occurring ester found in various fruits and plants, including:
- Roman chamomile (Chamaemelum nobile) essential oil, where it is the key volatile constituent.
- Kiwifruit (Actinidia deliciosa) [].
- Strawberry (Fragaria × ananassa) [].
- Grapefruit (Citrus paradisi) [].
Although its precise function in these plants remains unknown, it is believed to contribute to their characteristic aroma.
Applications in Food Science Research:
Scientific research explores the use of 3-Phenylpropyl isobutyrate in:
- Flavor profile studies: Researchers use 3-Phenylpropyl isobutyrate to understand the aroma profiles of complex food products and beverages. By adding known quantities of the compound and analyzing its interaction with other flavor components, scientists can gain insights into the overall flavor perception [].
- Flavor development: Food scientists utilize 3-Phenylpropyl isobutyrate to create or enhance fruity and floral flavors in various food products, aiming to improve consumer appeal.
Other Scientific Research Applications:
Beyond its applications in food science, 3-Phenylpropyl isobutyrate is being investigated for its potential uses in other scientific research areas, including:
- Antimicrobial activity: Studies have shown that 3-Phenylpropyl isobutyrate may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to understand the mechanisms and potential applications of this activity.
- Insecticidal properties: Some studies suggest that 3-Phenylpropyl isobutyrate may exhibit insecticidal activity against certain insects. However, more research is required to evaluate its efficacy and safety in this context.
3-Phenylpropyl isobutyrate is an organic compound characterized by its ester functional group, derived from the reaction between 3-phenyl-1-propanol and isobutyric acid. Its chemical formula is C₁₃H₁₈O₂, and it is often utilized in the fragrance industry due to its pleasant scent profile. This compound is a part of a larger class of phenylpropyl derivatives, which are known for their diverse applications in cosmetics and food flavorings.
The mechanism of action of 3-phenylpropyl isobutyrate is related to its interaction with olfactory receptors in the nose. The lipophilic nature allows the molecule to pass through the mucous membrane and bind to these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic odor.
While generally considered safe for use in cosmetics at recommended concentrations, 3-phenylpropyl isobutyrate can pose some potential hazards:
- Skin Irritation: There is limited data on skin irritation, but some case studies suggest it may cause mild irritation in sensitive individuals.
- Ecotoxicity: The environmental impact of 3-phenylpropyl isobutyrate is not fully understood. However, as with most organic compounds, it's advisable to minimize its release into the environment.
The primary reaction involving 3-phenylpropyl isobutyrate is its hydrolysis, which can occur under acidic or basic conditions, yielding 3-phenyl-1-propanol and isobutyric acid. This reaction can be represented as follows:
Additionally, 3-phenylpropyl isobutyrate can undergo oxidation reactions, leading to the formation of various aromatic compounds, which may further participate in metabolic pathways similar to those of cinnamic acid derivatives .
Research indicates that 3-phenylpropyl isobutyrate exhibits low toxicity and does not provoke significant sensitization or irritation in human subjects at typical exposure levels. Toxicological assessments suggest that it does not demonstrate mutagenic or genotoxic properties in bacterial and mammalian cell assays . Furthermore, its metabolic pathways align with those of other phenolic compounds, suggesting potential bioactive properties that warrant further investigation.
The synthesis of 3-phenylpropyl isobutyrate typically involves the following methods:
- Esterification Reaction: Reacting 3-phenyl-1-propanol with isobutyric acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, potentially using a different ester as a starting material.
These methods ensure high yields and purity of the final product .
3-Phenylpropyl isobutyrate finds extensive use in various industries:
- Fragrance Industry: It serves as a key ingredient in perfumes and scented products due to its pleasing aroma.
- Flavoring Agent: Utilized in food products to enhance flavor profiles.
- Cosmetics: Incorporated into lotions and creams for its scent and potential skin benefits.
The compound's stability and low toxicity make it suitable for consumer products .
Several compounds share structural similarities with 3-phenylpropyl isobutyrate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 3-Phenyl-1-propanol | C₉H₁₂O | A primary alcohol that serves as a precursor. |
| 3-Phenylpropyl cinnamate | C₁₄H₁₈O₂ | An ester known for its use in fragrances; more aromatic. |
| Cinnamyl phenylpropyl | C₁₄H₁₈O₂ | A compound with similar fragrance applications; potential for higher allergenic reactions. |
Uniqueness: 3-Phenylpropyl isobutyrate stands out due to its specific ester structure, which imparts unique sensory properties while maintaining low toxicity levels compared to other similar compounds. Its stability and favorable safety profile make it particularly appealing for use in consumer products .
Physical Description
Colourless liquid, fruity-balsamic sweet odou
XLogP3
Density
0.971-0.977
0.975-0.981
UNII
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Dates
Fragrance material review on 3-phenylpropyl isobutyrate
S P Bhatia, J Cocchiara, G A Wellington, J Lalko, C S Letizia, A M ApiPMID: 21851849 DOI: 10.1016/j.fct.2011.07.048








